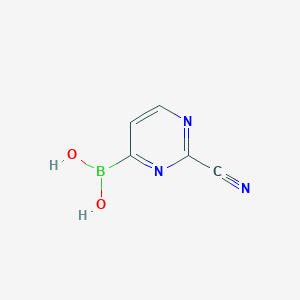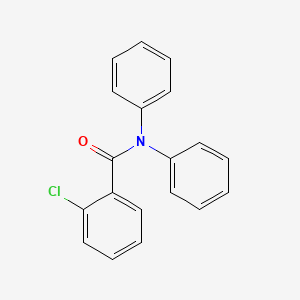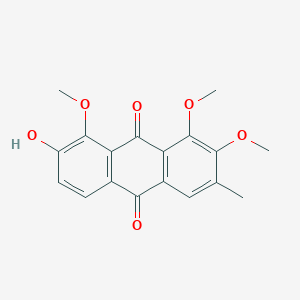
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.316 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and a hydroxy group attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione can be achieved through several methods. One common approach involves the methylation of 7-hydroxy-1,2,8-trimethoxyanthracene-9,10-dione using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plant seeds, followed by purification through crystallization and drying . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The anthracene-9,10-dione core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., potassium carbonate) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthracene derivatives .
Scientific Research Applications
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For example, it acts as a selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione: (Obtusin)
Uniqueness
7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
675129-37-0 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
7-hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)16(8)22-2)15(21)12-9(14(10)20)5-6-11(19)17(12)23-3/h5-7,19H,1-4H3 |
InChI Key |
QFHZGHHRWYACFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
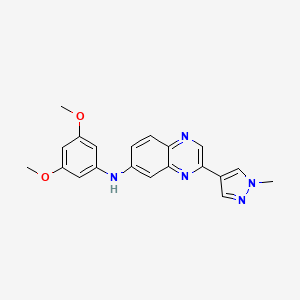

![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
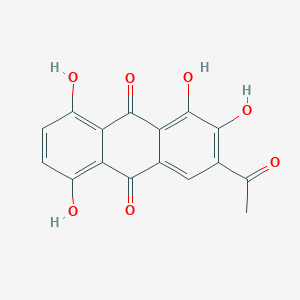

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
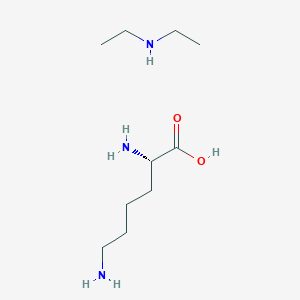

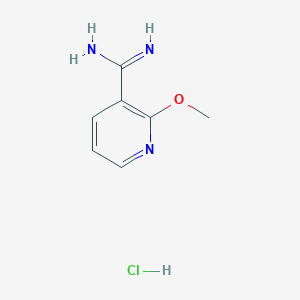
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
